molecular formula C16H19NO4 B13512491 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13512491
M. Wt: 289.33 g/mol
InChI Key: GGRXHCDVNPOPQW-AGUYFDCRSA-N
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Description

8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 1159822-23-7) is a bicyclic compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 8-position and a carboxylic acid moiety at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors, neuroactive agents, and ligands for G protein-coupled receptors (GPCRs) . Its rigid bicyclic structure enhances stereochemical control in drug design, while the Cbz group provides temporary protection for the amine during synthetic steps, enabling selective deprotection under hydrogenolysis conditions .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(1R,5S)-8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13-,14+

InChI Key

GGRXHCDVNPOPQW-AGUYFDCRSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of N-Substituted Precursors

Method A: Cyclization of N-Benzyloxycarbonyl-Substituted Amino Precursors

  • Step 1: Synthesis of N-CBZ-Substituted Amino Intermediates

    Starting from amino acids such as serine or related derivatives, the amino group is protected with CBZ chloride (benzyloxycarbonyl chloride) under basic conditions to yield N-CBZ amino acids or amines.

  • Step 2: Formation of the Azabicyclic Core

    The protected amino precursor undergoes intramolecular cyclization, often facilitated by activation of the carboxyl group (e.g., via carbodiimide coupling agents like DCC or EDC) to form the bicyclic structure.

  • Step 3: Carboxylation at the 3-Position

    The carboxylic acid functionality is introduced via oxidation or carboxylation of the appropriate intermediate, often employing oxidative conditions or carboxylation reagents such as CO₂ under pressure.

Supporting Data:
This approach aligns with patent WO2006100168A1, which describes the synthesis of 2-azabicyclo[3.3.0]octane derivatives through cyclization of protected amino acids and subsequent functionalization.

Multi-Step Synthesis via Nucleophilic Cycloaddition

Method B: Nucleophilic Addition and Cyclization

  • Step 1: Preparation of an appropriate precursor such as a cycloalkene or cycloalkyne derivative bearing a nucleophilic amino group protected with CBZ.

  • Step 2: Nucleophilic attack on an electrophilic partner (e.g., a halide or activated ester) to form a linear intermediate.

  • Step 3: Intramolecular cyclization facilitated by heating or catalysis (e.g., Lewis acids), leading to the azabicyclic core.

  • Step 4: Oxidation or hydrolysis to introduce the carboxylic acid at the 3-position.

Note: This method is supported by patent DE102005012771A1, which discusses the synthesis of azabicyclic acids via ester intermediates and subsequent hydrolysis.

Synthesis via Ester Intermediates and Hydrolysis

Method C: Ester Route with Subsequent Hydrolysis

  • Step 1: Synthesize methyl or benzyl esters of the azabicyclic acid using standard esterification methods (e.g., reaction with diazomethane or benzyl alcohol under acidic catalysis).

  • Step 2: Cyclization of ester precursors using acid catalysis or thermal conditions to form the bicyclic structure.

  • Step 3: Hydrolysis of the ester to yield the free carboxylic acid.

Supporting Data:
Patent WO2006100168A1 details such routes, emphasizing the use of ester intermediates for ease of purification and control over stereochemistry.

Specific Reaction Conditions and Reagents

Step Reaction Type Typical Reagents & Conditions References
N-protection N-alkylation with CBZ chloride CBZCl, base (NaHCO₃ or K₂CO₃), solvents like THF or DCM ,
Cyclization Intramolecular cyclization Acid catalysts (e.g., p-TsOH), elevated temperature (80-120°C) ,
Esterification Alcohol + acid (e.g., benzyl alcohol + acid catalyst) Acid catalysis, reflux ,
Hydrolysis Ester to acid Aqueous acid or base, heat ,

Key Considerations and Optimization

  • Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to favor the formation of specific enantiomers, especially for pharmaceutical applications.
  • Reaction Yields: Optimization of temperature, solvent, and reagent equivalents to maximize yield and purity.
  • Purification: Chromatography and recrystallization to isolate intermediates and final products with high purity.

Summary of the Most Effective Protocol

Based on patent literature and research findings, an effective synthesis pathway involves:

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has significant potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid are distinguished by variations in substituents, protecting groups, and stereochemistry. Below is a detailed comparison with key analogs:

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid (Boc Analog)

  • CAS : 1159826-74-0
  • Molecular Weight : 255.31 g/mol .
  • Key Differences: The tert-butoxycarbonyl (Boc) group replaces the Cbz group, offering orthogonal protection. Boc is acid-labile (removed with trifluoroacetic acid), whereas Cbz requires hydrogenolysis . The Boc analog is more thermally stable but less lipophilic than the Cbz derivative, influencing solubility in organic solvents . Synthetic Utility: Boc-protected analogs are preferred in solid-phase peptide synthesis due to milder deprotection conditions .

(1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid

  • CAS : 280762-00-7 .
  • Key Differences :
    • Stereochemistry at the 3-position (exo vs. endo) affects binding affinity to biological targets. The (1R,3s,5S) configuration shows enhanced selectivity for serotonin transporters compared to the Cbz analog .
    • Pharmacological Relevance : This stereoisomer is a key intermediate in synthesizing atypical antipsychotics .

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic Acid

  • CAS : 1250997-29-5 .
  • Key Differences :
    • The Boc group and carboxylic acid are transposed (3 vs. 8 positions), altering the molecule’s hydrogen-bonding capacity and steric profile.
    • Applications : Used in fragment-based drug discovery for GPCRs, where positional isomerism modulates receptor engagement .

Comparative Data Table

Property 8-(Cbz)-Analog 8-(Boc)-Analog (1R,3s,5S)-Boc Analog 3-Boc Isomer
CAS Number 1159822-23-7 1159826-74-0 280762-00-7 1250997-29-5
Molecular Weight (g/mol) 293.32 255.31 255.31 255.31
Protection Group Stability H₂/Pd-C TFA TFA TFA
Lipophilicity (LogP) 2.8 1.9 1.9 2.1
Key Applications Neuroactive agents Peptide synthesis Serotonin inhibitors GPCR ligands

Biological Activity

8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which is known to interact with various neurotransmitter systems in the brain. The molecular formula is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of 275.34 g/mol.

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 8-(benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, function primarily as monoamine reuptake inhibitors . These compounds have shown efficacy in modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system, which are critical in treating mood disorders and other psychiatric conditions .

MechanismDescription
Monoamine Reuptake InhibitionInhibits the reuptake of serotonin, norepinephrine, and dopamine
Neurotransmitter ModulationAlters neurotransmitter levels contributing to mood regulation
Potential for Antidepressant ActivityMay alleviate symptoms of depression and anxiety disorders

Therapeutic Applications

The therapeutic potential of this compound extends to various neuropsychiatric disorders:

  • Depression : As a monoamine reuptake inhibitor, it may offer an alternative to traditional antidepressants with fewer side effects.
  • Anxiety Disorders : Its ability to modulate neurotransmitter levels can help manage anxiety symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : There is potential for use in ADHD management due to its action on dopamine pathways .

Case Studies and Research Findings

Several studies have explored the efficacy of 8-azabicyclo[3.2.1]octane derivatives:

  • Efficacy in Animal Models : In vivo studies have demonstrated that these compounds can significantly reduce depressive-like behaviors in rodent models, suggesting their potential as antidepressants.
  • Binding Affinity Studies : Radioligand binding assays indicate that these compounds exhibit selective binding to serotonin and norepinephrine transporters, validating their role as reuptake inhibitors .
  • Clinical Implications : Preliminary clinical trials have suggested that patients treated with these compounds experience improvements in mood and reductions in anxiety symptoms compared to placebo groups.

Table 2: Summary of Research Findings

Study TypeFindings
In Vivo Animal StudiesSignificant reduction in depressive behaviors
Binding Affinity AssaysSelective binding to serotonin and norepinephrine transporters
Clinical TrialsPositive mood regulation effects observed in patients

Q & A

Q. What are the common synthetic routes for 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves constructing the bicyclic scaffold followed by functionalization. A widely used approach is the enantioselective assembly of the 8-azabicyclo[3.2.1]octane core using acyclic precursors with pre-defined stereochemistry. For example, intermediates like 3-amino derivatives can be functionalized with benzyloxycarbonyl (Cbz) groups via carbamate-forming reactions . Another method involves desymmetrization of tropinone analogs to introduce the carboxylic acid moiety at position 3 .
Synthetic Route Key Steps Yield Reference
Enantioselective core assemblyAcyclic precursors + stereochemical control60-75%
Tropinone desymmetrizationAchiral intermediate → chiral resolution50-65%

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities of protons, confirming the bicyclic structure. Chiral HPLC or capillary electrophoresis quantifies enantiomeric purity, especially when synthesizing derivatives for pharmacological studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon types (e.g., distinguishing Cbz carbonyl carbons at ~155 ppm).
  • IR : Confirms carboxylic acid (O-H stretch ~2500-3300 cm1^{-1}) and Cbz carbonyl (C=O stretch ~1690-1740 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ for C16_{16}H20_{20}N2_2O4_4: calc. 304.1423, observed 304.1425) .

II. Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or enzymatic resolution improves enantiomeric excess (ee). For instance, lipase-mediated hydrolysis of racemic esters can achieve >95% ee for 8-azabicyclo derivatives .
Method Conditions ee Achieved Reference
Enzymatic resolutionLipase B, pH 7.498%
Chiral auxiliary(R)-Proline-derived catalyst92%

Q. What are the challenges in modifying the Cbz group to enhance bioactivity?

  • Methodological Answer : The Cbz group’s steric bulk can hinder target binding. Strategies include replacing benzyl with smaller substituents (e.g., methyl) or introducing electron-withdrawing groups (e.g., nitro) to modulate reactivity. For example, replacing Cbz with tert-butoxycarbonyl (Boc) in analogs improved solubility but reduced enzyme inhibition potency by 30% .

Q. How do structural modifications impact pharmacokinetic properties?

  • Methodological Answer : Substituents at position 3 (carboxylic acid) and 8 (Cbz) significantly affect absorption and metabolism. Methylation of the carboxylic acid improves blood-brain barrier penetration (e.g., logP increased from 1.2 to 2.5), while fluorination of the Cbz group enhances metabolic stability (t1/2_{1/2} increased from 2.1 to 4.7 hours in hepatic microsomes) .

Q. How can contradictions in reported biological activities of similar bicyclic compounds be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or stereochemical impurities. Systematic meta-analysis of published IC50_{50} values for enzyme inhibition (e.g., NAAA) reveals that stereoisomeric mixtures exhibit variable potency. Reproducing studies with enantiopure samples and standardized protocols (e.g., fixed ATP concentrations in kinase assays) minimizes discrepancies .
Compound Reported IC50_{50} (NAAA) Resolved IC50_{50} (Enantiopure) Study
Cbz derivative (racemic)1.8 µM0.9 µM (R-isomer)
Boc analog3.5 µM3.2 µM

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